molecular formula C15H17BrF3N5O B10903498 N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B10903498
M. Wt: 420.23 g/mol
InChI Key: ZFIGSSIPRSXZDJ-UHFFFAOYSA-N
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Description

N~1~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of N1-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps, starting from the preparation of the pyrazole rings. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N1-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The bromo and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, influencing various biological pathways . The exact pathways depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C15H17BrF3N5O

Molecular Weight

420.23 g/mol

IUPAC Name

N-[3-(4-bromopyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C15H17BrF3N5O/c16-11-7-21-23(8-11)5-1-4-20-14(25)9-24-12(10-2-3-10)6-13(22-24)15(17,18)19/h6-8,10H,1-5,9H2,(H,20,25)

InChI Key

ZFIGSSIPRSXZDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NCCCN3C=C(C=N3)Br)C(F)(F)F

Origin of Product

United States

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